Methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate
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Description
Methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H24N2O5S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The thiophene ring is a notable feature in many biologically active compounds, contributing to their pharmacological profiles.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of functional groups that are critical for its biological activity, including an amide and a carboxylate moiety.
Biological Activity Overview
Thiophene derivatives are known for a wide range of biological activities. The following sections summarize the specific activities associated with this compound based on various studies.
Antimicrobial Activity
Research has shown that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain thiophene compounds possess higher antibacterial activity than standard drugs like gentamicin. The interactions between the compound and bacterial proteins such as dihydrofolate reductase and rhomboid protease have been elucidated through molecular docking studies, indicating strong binding affinities which correlate with their antibacterial efficacy .
Compound | Target | Activity |
---|---|---|
Thiophene Derivative 1 | Dihydrofolate Reductase (C. albicans) | Strong interaction |
Thiophene Derivative 2 | Rhomboid Protease (E. coli) | Moderate interaction |
Anticancer Potential
The anticancer potential of thiophene derivatives has also been explored. Compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiophene ring enhance cytotoxicity against cancer cells .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, thiophene derivatives have been reported to exhibit anti-inflammatory effects. These properties are attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for further development in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study highlighted that a series of thiophene derivatives were tested against multiple bacterial strains, with some compounds demonstrating significantly higher activity than traditional antibiotics. The results indicated a potential for developing new antimicrobial agents based on thiophene scaffolds.
- Anticancer Activity : Another investigation focused on the cytotoxic effects of various thiophene derivatives on human cancer cell lines, revealing that modifications to the thiophene structure could enhance potency and selectivity against specific cancer types.
Properties
Molecular Formula |
C21H24N2O5S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H24N2O5S/c1-13-16(21(26)28-3)19(22-18(24)14-9-5-6-10-15(14)27-2)29-17(13)20(25)23-11-7-4-8-12-23/h5-6,9-10H,4,7-8,11-12H2,1-3H3,(H,22,24) |
InChI Key |
HJWKNMQFBNEIPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2OC)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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